

α,α,α,α',α',α'-Hexachloro-p-xylene CAS number 68-36-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Hexachloroparaxylene
Cat. No.:	B1667536

[Get Quote](#)

An In-Depth Technical Guide to α,α,α,α',α',α'-Hexachloro-p-xylene (CAS 68-36-0)

Executive Summary

This document provides a comprehensive technical overview of α,α,α,α',α',α'-Hexachloro-p-xylene (HCPX), CAS number 68-36-0. It is a chlorinated aromatic hydrocarbon characterized as a white to light yellow crystalline solid. HCPX serves primarily as a chemical intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.^{[1][2]} Toxicological data indicates it is a corrosive substance that causes severe skin burns and eye damage, with an oral LD₅₀ of 3200 mg/kg in rats.^{[3][4]} This guide consolidates key physicochemical properties, toxicological data, synthesis protocols, and analytical methodologies to serve as a resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

α,α,α,α',α',α'-Hexachloro-p-xylene (HCPX) is a fully chlorinated derivative of p-xylene at the methyl groups. Also known by its synonym, 1,4-Bis(trichloromethyl)benzene, it belongs to the class of organochlorine compounds.^{[1][5]} Its utility is primarily found in industrial and laboratory settings as a reagent and a precursor for synthesizing more complex molecules, including polymers intended for textile applications.^{[1][2][6]} Due to its chemical nature, it is highly reactive and possesses significant hazards, requiring stringent safety protocols for handling and disposal.^{[3][7]}

Physicochemical Properties

The fundamental physical and chemical characteristics of HCPX are summarized below. These properties are critical for its application in chemical synthesis and for establishing appropriate handling and storage procedures.

Property	Value	References
CAS Number	68-36-0	[4] [5] [8]
Molecular Formula	C ₈ H ₄ Cl ₆	[3] [8]
Molecular Weight	312.82 g/mol	[5] [8]
Appearance	White to light yellow crystalline powder/solid	[1] [5] [9]
Melting Point	106 - 113 °C	[5] [9]
Boiling Point	~296.7 - 312 °C	[1] [5] [9]
Solubility	Insoluble in water. Soluble in hot methanol.	[5] [9]
Density	1.585 g/cm ³ (at 20°C)	[1]

Synthesis and Manufacturing

HCPX is typically produced through the exhaustive chlorination of the methyl groups of p-xylene. This process is a radical substitution reaction and can be efficiently conducted without the need for actinic light when using a suitable solvent and catalyst.

Experimental Protocol: Synthesis via Catalytic Chlorination

The following protocol is adapted from a patented industrial process for the efficient preparation of hexachloro-p-xylene.[\[2\]](#)

Materials:

- p-Xylene
- Perchloroethylene (solvent)
- Lewis acid catalyst (e.g., ferric chloride, ~1% by weight of p-xylene)
- Chlorine gas
- Reaction vessel with agitator, heating mantle, condenser, and gas inlet/outlet

Procedure:

- Charge the reaction vessel with p-xylene and perchloroethylene. The amount of solvent should be sufficient to create a slurry that can be efficiently agitated.[2]
- Add the Lewis acid catalyst to the mixture.
- Heat the reaction mass to a temperature range of 75°C to 85°C to facilitate initial ring chlorination.
- Begin incrementally adding chlorine gas to the reaction mixture. At least six moles of chlorine per mole of p-xylene are required.[2]
- After the initial phase, raise the temperature to between 100°C and 120°C to promote side-chain chlorination. Maintain this temperature until the reaction is substantially complete, which can be monitored by gas chromatography.[2]
- Continue the reaction for a period of 10 to 20 hours until at least 90% of the p-xylene is converted to the hexachloro product.[2]
- Upon completion, terminate the chlorine gas flow and cool the reaction mass.
- Separate the catalyst from the reaction mass, typically through filtration or washing.
- Isolate the final product, $\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene, from the solvent, often through crystallization by cooling or solvent evaporation.

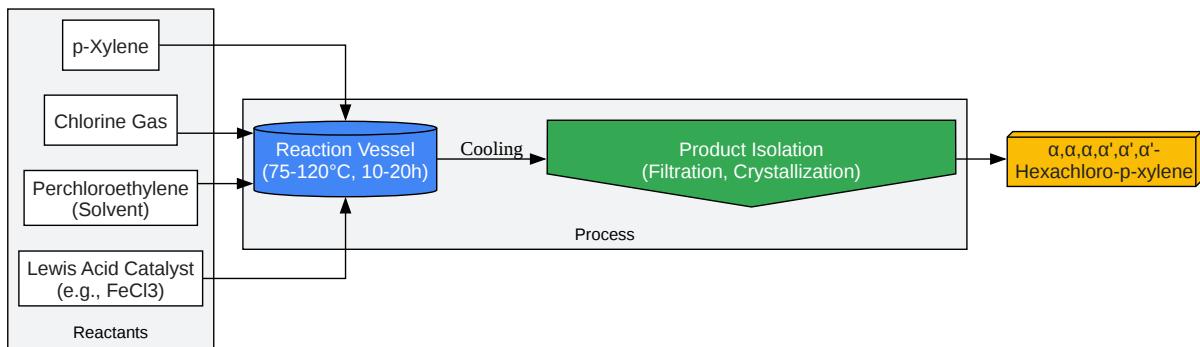


Diagram 1: Synthesis Workflow for HCPX

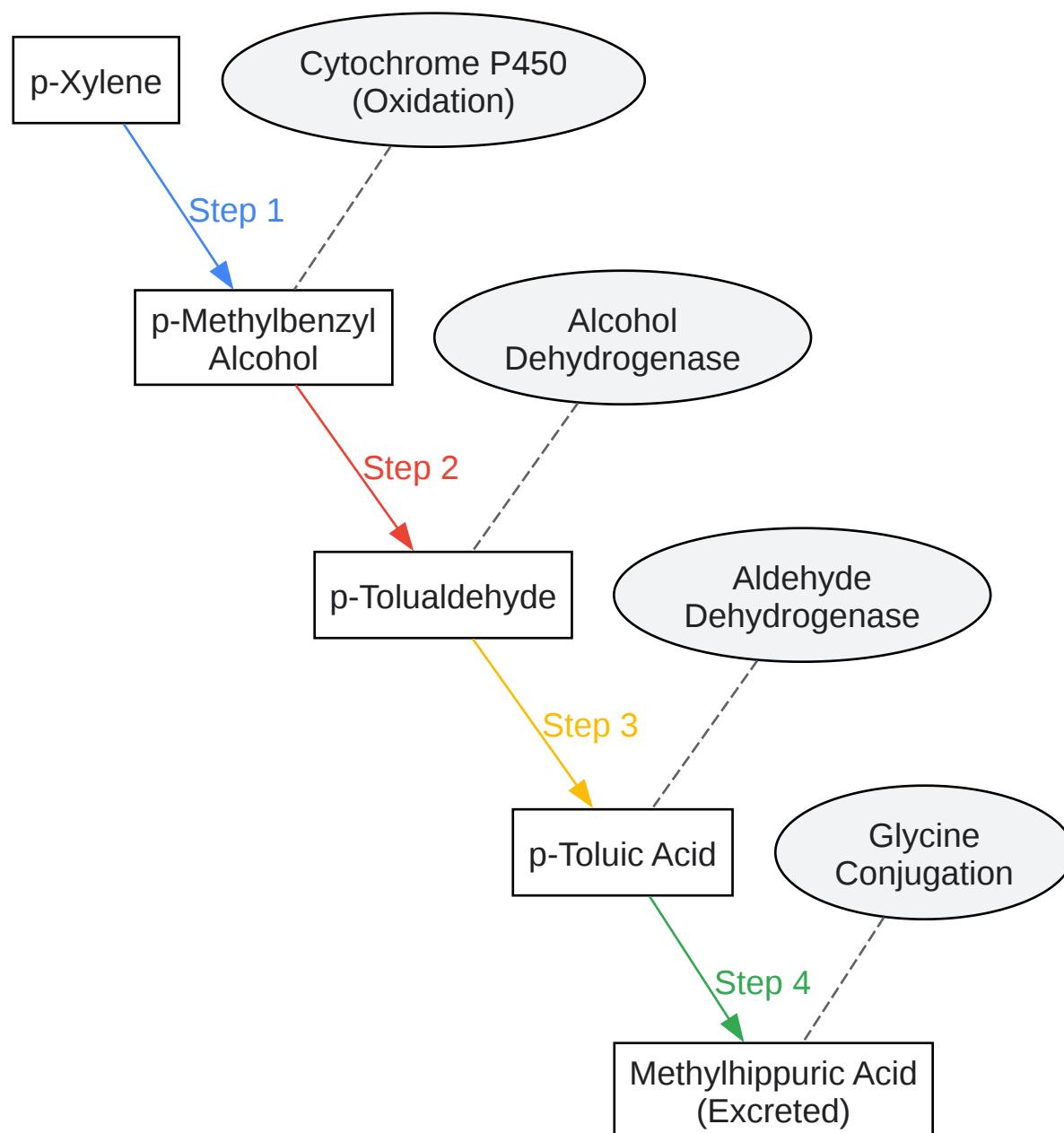


Diagram 2: Metabolic Pathway of p-Xylene (Parent Compound)

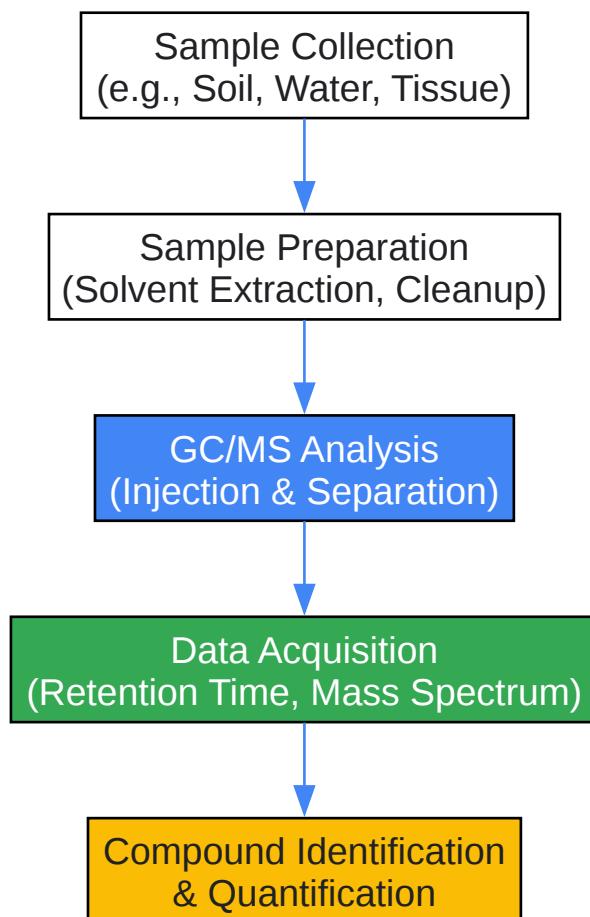


Diagram 3: General Analytical Workflow for HCPX

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 68-36-0 HCPX Hexachloro-p-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 2. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]

- 5. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene 68-36-0 | TCI Deutschland GmbH [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [$\alpha,\alpha,\alpha,\alpha',\alpha',\alpha'$ -Hexachloro-p-xylene CAS number 68-36-0]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667536#hexachloro-p-xylene-cas-number-68-36-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com